N-(2-(methylthio)benzo[d]thiazol-6-yl)pyrazine-2-carboxamide
Description
N-(2-(methylthio)benzo[d]thiazol-6-yl)pyrazine-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a methylthio (-SMe) group at position 2 and a pyrazine-2-carboxamide moiety at position 5. Its molecular formula is C₁₂H₁₀N₄OS₂ (molar mass: 298.36 g/mol). The compound’s structure combines the electron-rich benzothiazole system with the pyrazine ring, which is known for its role in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability .
Properties
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS2/c1-19-13-17-9-3-2-8(6-11(9)20-13)16-12(18)10-7-14-4-5-15-10/h2-7H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDOAWXSRLCYBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)benzo[d]thiazol-6-yl)pyrazine-2-carboxamide typically involves the reaction of 2-methylthio-benzothiazole with pyrazine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylthio)benzo[d]thiazol-6-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(methylthio)benzo[d]thiazol-6-yl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the bioactivity of the benzo[d]thiazole and pyrazine moieties.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated structure.
Mechanism of Action
The mechanism of action of N-(2-(methylthio)benzo[d]thiazol-6-yl)pyrazine-2-carboxamide largely depends on its application:
Antimicrobial Activity: It likely disrupts microbial cell membranes or interferes with essential enzymes.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets such as DNA or proteins involved in cell cycle regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide ()
- Molecular Formula : C₁₅H₁₂N₂OS₂
- Key Differences : Replaces the pyrazine-2-carboxamide with a benzamide group.
- Applications : Primarily studied for physicochemical properties rather than biological activity .
N-(6-Arylbenzo[d]thiazole-2-yl)acetamide Derivatives ()
- Examples : Derivatives with aryl groups (e.g., phenyl, nitro-substituted phenyl) at position 6.
- Key Differences : Lack the pyrazine moiety and methylthio substitution; instead, feature acetamide or propanamide chains.
- Biological Relevance : Demonstrated antimicrobial and anticancer activities in computational studies, suggesting that the pyrazine substitution in the target compound may enhance target specificity .
Pyrazinecarboxamide Analogs with Varied Substituents
5-tert-Butyl-6-chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide ()
- Key Differences : Contains a thiazole ring instead of benzothiazole and a tert-butyl/chloro substitution on the pyrazine.
- Bioactivity : Exhibits IC₅₀ = 49.5 µmol·L⁻¹ against photosynthesis inhibition, indicating that electron-withdrawing groups (e.g., Cl) enhance biological activity compared to methylthio groups .
(S)-N-(1-(Benzo[d]thiazol-2-yl)-2-(1H-indol-3-yl)ethyl)pyrazine-2-carboxamide ()
- Key Differences : Incorporates an indole-ethyl spacer between benzothiazole and pyrazine.
- Synthesis : Requires multi-step coupling, contrasting with the direct amidation used for the target compound.
- Antiviral Potential: Tested against SARS-CoV-2, highlighting the role of extended linkers in modulating viral entry .
Comparative Physicochemical and Pharmacokinetic Properties
Notes:
Biological Activity
N-(2-(methylthio)benzo[d]thiazol-6-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered interest in various fields of medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzo[d]thiazole ring fused with a pyrazine ring and a carboxamide group. Its chemical formula is , and it possesses unique biochemical properties that influence its interactions with biomolecules.
Target Interactions
This compound interacts with various targets, particularly through the formation of organo-carboxamide ruthenium (II) complexes . This interaction is crucial in catalyzing the transfer hydrogenation of ketones , which is a significant reaction in organic synthesis.
Biochemical Pathways
The compound has been shown to exhibit moderate catalytic activities due to its ability to form complexes with transition metals, enhancing its potential as a catalyst in organic transformations.
Antimicrobial and Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising antimicrobial , antifungal , and anticancer activities. The benzo[d]thiazole and pyrazine moieties are known for their bioactive properties, making this compound a candidate for further medicinal chemistry investigations .
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of benzothiazole compounds, including those with similar structures to this compound, inhibited cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells .
- Antimicrobial Effects : Another investigation revealed that related compounds showed significant antibacterial activity against various strains, suggesting potential applications in treating bacterial infections .
Medicinal Chemistry
The compound is being explored for its potential use as an antimicrobial and anticancer agent due to its favorable interactions with biological targets. Its structural characteristics allow for modifications that can enhance efficacy and selectivity against specific pathogens or cancer cells .
Materials Science
This compound also has applications in the development of organic semiconductors and light-emitting diodes (LEDs), leveraging its conjugated structure for electronic applications.
Summary of Findings
| Property | Details |
|---|---|
| Chemical Formula | |
| Biological Activities | Antimicrobial, antifungal, anticancer |
| Mechanism of Action | Interaction with ruthenium complexes; catalytic activity in organic reactions |
| Research Applications | Medicinal chemistry, materials science |
Q & A
Q. What are the common synthetic routes for N-(2-(methylthio)benzo[d]thiazol-6-yl)pyrazine-2-carboxamide?
The compound is typically synthesized via carboxamide coupling reactions. For example:
- Step 1 : React pyrazine-2-carboxylic acid derivatives with 2-(methylthio)benzo[d]thiazol-6-amine using coupling agents like EDC/HOBt or DCC.
- Step 2 : Protect reactive groups (e.g., amines) during intermediate steps to prevent side reactions. Deprotection is achieved via acidic or reductive conditions .
- Alternative route : Sulfur-directed lithiation of benzo[d]thiazole derivatives followed by nucleophilic coupling with pyrazine carbonyl electrophiles .
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Coupling | EDC, HOBt, DMF, RT | 65–88% | |
| Deprotection | TFA or H₂/Pd-C | 70–85% |
Q. What spectroscopic methods are recommended for characterizing this compound?
- NMR Spectroscopy : Confirm regiochemistry of the benzo[d]thiazole and pyrazine rings. Aromatic protons in the benzo[d]thiazole moiety typically resonate at δ 7.5–8.5 ppm, while pyrazine protons appear as singlets .
- HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., observed [M+H]⁺ at m/z 319.0652 for C₁₃H₁₁N₄OS₂) .
- X-ray Crystallography : Resolve crystal packing and confirm substituent positions in solid-state structures .
Q. What safety precautions are critical during synthesis?
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Handle in a fume hood due to volatile byproducts (e.g., H₂S).
- Dispose of waste via certified biohazard protocols, as thiol-containing intermediates are toxic .
Advanced Questions
Q. How do structural modifications (e.g., methylthio group) influence biological activity?
The methylthio (-SMe) group enhances lipophilicity, improving membrane permeability. In analogs like YLT322 (a benzothiazole derivative with -SMe), this group contributes to mitochondrial apoptosis induction in cancer cells by modulating redox-sensitive pathways .
- Experimental validation : Compare IC₅₀ values of -SMe vs. -OMe/-H analogs in cytotoxicity assays (e.g., hepatocellular carcinoma HepG2 cells).
Q. How can researchers resolve discrepancies in biological activity data?
- Controlled variables : Standardize assay conditions (e.g., cell passage number, serum concentration).
- Orthogonal assays : Validate apoptosis via Annexin V/PI staining and caspase-3 activation to confirm mechanism .
- Structural analogs : Test derivatives with systematic substitutions (e.g., -SMe → -SO₂Me) to isolate functional group effects .
Q. What strategies optimize coordination chemistry with Ru(II) complexes?
- Precursor selection : Use [RuCl(CO)H(PPh₃)₃] for stable Ru–N bonding.
- Ligand design : The pyrazine-carboxamide moiety acts as a bidentate N,N-donor, while benzo[d]thiazole provides π-backbonding stability.
- Reaction monitoring : Track progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) and isolate complexes via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
Q. How do computational studies predict reactivity?
- DFT calculations : Identify electrophilic sites (e.g., pyrazine C-3) for nucleophilic attack.
- Molecular docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. For example, the compound’s planar structure may intercalate into DNA or inhibit ATP-binding pockets .
Data Contradiction Analysis
Q. Conflicting NMR How to address ambiguous peak assignments?
- Variable temperature NMR : Resolve dynamic effects (e.g., rotamers) by cooling to –40°C.
- 2D NMR (COSY, NOESY) : Confirm through-space correlations between benzo[d]thiazole H-4 and pyrazine H-5 .
Divergent cytotoxicity results across cell lines: Methodological considerations
- Metabolic profiling : Assess cytochrome P450 activity (e.g., CYP3A4) in different cell lines, which may metabolize the compound variably.
- Check efflux pumps : Use inhibitors like verapamil to rule out multidrug resistance (MDR) protein interference .
Experimental Design
Designing a study to evaluate structure-activity relationships (SAR):
- Library synthesis : Prepare 10–20 analogs with substitutions at the pyrazine (C-3/C-5), benzo[d]thiazole (C-2/C-6), and -SMe groups.
- Assay panel : Test against 3–5 cancer cell lines (e.g., HepG2, MCF-7) and normal fibroblasts (e.g., NIH/3T3) for selectivity.
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
